molecular formula C16H13F3N4OS B12128090 3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine

3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine

Cat. No.: B12128090
M. Wt: 366.4 g/mol
InChI Key: UHSGBAWJXHVGRN-UHFFFAOYSA-N
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Description

3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine is a chemical compound of interest in medicinal chemistry and biochemical research. It features a 1,2,4-triazole core, a heterocycle known for its diverse biological activities and presence in various therapeutic agents . The structure is further modified with a trifluoromethyl group at the 5-position, a common strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and bioavailability . The 3-phenoxy-benzylsulfanyl substituent adds potential for varied steric and electronic interactions with biological targets. 1,2,4-Triazole derivatives, in general, have been extensively studied and reported in scientific literature to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant effects . This specific combination of substituents makes this compound a valuable scaffold for developing new bioactive molecules and investigating structure-activity relationships (SAR). Researchers can utilize this compound in the synthesis of more complex derivatives, as a building block in heterocyclic chemistry, or as a reference standard in biological screening assays. This product is intended for research purposes in a controlled laboratory environment. It is Not Intended for Diagnostic or Therapeutic Use.

Properties

Molecular Formula

C16H13F3N4OS

Molecular Weight

366.4 g/mol

IUPAC Name

3-[(3-phenoxyphenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H13F3N4OS/c17-16(18,19)14-21-22-15(23(14)20)25-10-11-5-4-8-13(9-11)24-12-6-2-1-3-7-12/h1-9H,10,20H2

InChI Key

UHSGBAWJXHVGRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CSC3=NN=C(N3N)C(F)(F)F

Origin of Product

United States

Preparation Methods

[3 + 2]-Cycloaddition of Nitrile Imines with Trifluoroacetonitrile

The foundational approach for constructing 5-trifluoromethyl-1,2,4-triazoles involves [3 + 2]-cycloaddition reactions. A study by Yin et al. demonstrated that nitrile imines, generated in situ from hydrazonyl chlorides, react with trifluoroacetonitrile (CF₃CN) under mild conditions to yield 5-trifluoromethyl-1,2,4-triazoles with exclusive regioselectivity. For the target compound, this method could be adapted by employing a hydrazonyl chloride precursor bearing a protected amine group at position 4.

Reaction Conditions :

  • Substrates : Hydrazonyl chloride (1.5 equiv), trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (1.0 equiv)

  • Solvent : Dichloromethane (CH₂Cl₂)

  • Base : Triethylamine (NEt₃, 3.0 equiv)

  • Yield : 49–82% for analogous triazoles

The trifluoroacetonitrile precursor is generated via base-mediated decomposition of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, ensuring safe handling. Post-cycloaddition, the amine group at position 4 could be introduced via nucleophilic substitution or reductive amination.

Multi-Component Reactions (MCRs) for Streamlined Synthesis

Metal-Free Assembly Using Trifluoroacetimidoyl Chlorides

A metal-free, three-component reaction developed by Tang et al. provides a scalable route to 3-trifluoromethyl-1,2,4-triazoles. This method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) under acidic conditions. For the target molecule, modifying the trifluoroacetimidoyl chloride to include a latent phenoxybenzylsulfanyl moiety would enable direct incorporation of the substituent.

General Procedure :

  • Coupling : Trifluoroacetimidoyl chloride reacts with hydrazine hydrate to form trifluoroacetimidohydrazide.

  • Cyclization : TFBen facilitates intramolecular cyclization via N-formyl intermediate formation.

  • Functionalization : Post-cyclization, the sulfanyl group is introduced via thiol-ene coupling or alkylation.

Optimized Parameters :

  • Catalyst : TsOH·H₂O (10 mol%)

  • Temperature : 100°C

  • Yield Range : 65–78% for analogous triazoles

Post-Functionalization of Preformed Triazole Cores

Thiol-Alkylation for Sulfanyl Group Introduction

The benzylsulfanyl group at position 3 can be installed via alkylation of a thiolated triazole intermediate. A protocol by Zhang et al. describes the reaction of 4-amino-5-thiol-1,2,4-triazole with benzyl bromide under basic conditions. Adapting this method, 3-bromo-5-trifluoromethyl-triazol-4-ylamine could react with 3-phenoxybenzenethiol to form the desired sulfanyl linkage.

Key Steps :

  • Thiol Deprotonation : NaOH (50% w/w) in water.

  • Alkylation : 3-Phenoxybenzyl bromide (2.0 equiv), room temperature.

  • Workup : Filtration and recrystallization from acetone.

Challenges :

  • Competing oxidation of thiol to disulfide requires inert atmosphere.

  • Steric hindrance from the trifluoromethyl group may necessitate elevated temperatures.

Regioselective Amine Functionalization

Reductive Amination of Ketone Intermediates

Introducing the amine group at position 4 can be achieved via reductive amination of a ketone precursor. A method reported for Sitagliptin intermediates involves treating a piperazine-derived triazole with ammonium formate and palladium on carbon under hydrogen atmosphere. For the target compound, this approach would require a ketone-functionalized triazole, such as 3-(3-phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,triazol-4-one.

Conditions :

  • Reducing Agent : H₂ (1 atm), Pd/C (10 wt%)

  • Solvent : Methanol

  • Yield : >90% for analogous amines

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield Range
[3 + 2] CycloadditionHigh regioselectivity; mild conditionsRequires CF₃CN precursor synthesis49–82%
Multi-ComponentScalable; metal-freeLimited substrate scope for bulky groups65–78%
Post-FunctionalizationModular; late-stage diversificationMultiple steps; oxidation risks70–86%
Reductive AminationHigh efficiency; robust protocolRequires ketone intermediate>90%

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted triazole derivatives .

Scientific Research Applications

Overview

3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and agricultural science. Its unique chemical structure allows it to interact with biological systems in diverse ways, leading to potential applications in pharmaceuticals and crop protection.

Antimicrobial Activity

Research indicates that triazole derivatives, including 3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine, exhibit significant antimicrobial properties. These compounds have shown efficacy against a range of bacterial and fungal pathogens.

  • Antibacterial Properties : Studies demonstrate that this compound can inhibit both Gram-positive and Gram-negative bacteria. For instance, its activity against Staphylococcus aureus and Escherichia coli has been documented, suggesting its potential as an antibacterial agent .
  • Antifungal Properties : The compound has also been effective against various fungal species, indicating its utility in treating fungal infections. This is particularly relevant in the context of increasing resistance to conventional antifungal agents .

Antimalarial Activity

A study focused on the design and synthesis of triazole derivatives for antimalarial applications highlighted the potential of compounds like 3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine. The incorporation of trifluoromethyl groups was found to enhance the activity against Plasmodium falciparum, the causative agent of malaria. This suggests that such derivatives could serve as lead compounds for developing new antimalarial drugs .

Herbicidal Activity

Triazole compounds have been explored for their herbicidal properties. The structural features of 3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine may confer selective herbicidal activity against specific weed species while minimizing impact on crops.

  • Mechanism of Action : These compounds are believed to interfere with plant metabolic pathways, potentially inhibiting growth or inducing phytotoxicity in susceptible weed species .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria; effective against various fungi.
Antimalarial ActivityShowed promise as a lead compound for new antimalarial drugs with enhanced efficacy due to trifluoromethyl substitution.
Herbicidal ActivitySuggested selective herbicidal properties with minimal crop damage; mechanism involves interference with plant metabolism.

Mechanism of Action

The mechanism of action of 3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Substitution : The target compound and the derivative in share a trifluoromethyl group at position 5, which is associated with enhanced membrane permeability and resistance to oxidative metabolism.
  • Benzylsulfanyl Variations: The 3-phenoxy-benzylsulfanyl group in the target compound introduces greater steric hindrance compared to the 4-methyl-benzylsulfanyl group in or the halogenated analogs in . This may influence binding specificity in enzyme-active sites.

Aminoacyl-tRNA Synthetase Inhibition

  • Compound from : 3-(3-Chloro-4-methoxyphenyl)-5-[3-(4-fluorophenyl)-[1,2,4]oxadiazol-5-yl]-3H-[1,2,3]triazol-4-ylamine inhibits mycobacterial LeuRS and MetRS with IC₅₀ values of 13 µM and 13.8 µM, respectively. However, it lacks antibacterial activity.
  • Compound from : 3-(5-Chloro-2-methoxyphenyl)-5-[3-(4-fluorophenyl)-[1,2,4]oxadiazol-5-yl]-3H-[1,2,3]triazol-4-ylamine shows antibacterial activity against M. tuberculosis (2–20 mg/L) and inhibits MetRS (IC₅₀ = 148.5 µM).

Implications for the Target Compound: The trifluoromethyl group in the target may enhance binding to hydrophobic pockets in aminoacyl-tRNA synthetases, similar to the fluorophenyl groups in .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Halogenated (e.g., ) and trifluoromethyl-containing compounds exhibit slower hepatic clearance due to resistance to cytochrome P450 oxidation.

Biological Activity

3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine is a heterocyclic compound notable for its diverse biological activities, particularly in the realms of antimicrobial and antifungal properties. The compound's unique structural features, including a trifluoromethyl group and a phenoxy-benzylsulfanyl moiety, contribute to its potential therapeutic applications and pharmacological profiles.

Chemical Structure and Properties

The molecular formula of 3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine is C₁₆H₁₃F₃N₄OS with a molecular weight of 366.4 g/mol. It exhibits a melting point range of 136-138 °C and is characterized as an irritant. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological efficacy .

Antimicrobial and Antifungal Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial and antifungal activities. The incorporation of fluorine into the triazole structure has been shown to enhance biological activity compared to non-fluorinated analogs .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant activity against various pathogens,
AntifungalEffective against fungal strains,
CytotoxicityModerate sensitivity in cancer cell lines

The biological activity of 3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine can be attributed to its interaction with specific biological targets such as enzymes or receptors. Research has shown that similar compounds often exhibit binding affinity towards these targets, which can elucidate their therapeutic potential.

Study on Anticancer Properties

A study evaluated the anticancer effects of various fluorinated triazoles, including derivatives similar to 3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine. The cytotoxicity was assessed against several cancer cell lines (e.g., MCF-7 for breast cancer), revealing moderate sensitivity with IC50 values around 33 µM. The presence of the trifluoromethyl group was noted to enhance lipophilicity and cell membrane permeability, contributing to increased cytotoxic effects .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Sensitivity Level
MCF-733Moderate
HT-29Not reportedNot assessed
PT-45Not reportedNot assessed

Synthesis and Derivatives

The synthesis of 3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine typically involves multi-step synthetic processes that ensure high purity and yield. Various derivatives have been synthesized to explore modifications that could enhance biological activity or selectivity towards specific targets .

Table 3: Structural Analogues with Biological Activities

Compound NameUnique Features
5-Amino-3-(trifluoromethyl)benzylthio]-1H-[1,2,4]triazoleContains an amino group enhancing solubility
3-(Benzylthio)-5-(phenyl)-[1,2,4]triazoleLacks trifluoromethyl but retains thioether functionality

Q & A

Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing 3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine?

Answer:
The synthesis involves sequential nucleophilic substitutions and cyclization. A typical protocol (adapted from similar triazoles in ):

Step 1: React isonicotinohydrazide with 3-phenoxybenzyl isothiocyanate in ethanol under reflux (70–80°C, 6–8 hours) to form a thiosemicarbazide intermediate.

Step 2: Cyclize the intermediate using NaOH (1.5 M) and chloroacetonitrile at 90°C for 12 hours.

Purification: Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity.

Critical Parameters:

VariableOptimal RangeImpact on Yield/Purity
Reflux Temperature70–80°CLower temps slow reaction; higher temps promote side reactions
NaOH Concentration1.5–2.0 MExcess base degrades the triazole core
Solvent PolarityEthanol (polar protic)Enhances cyclization kinetics

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., trifluoromethyl singlet at δ ~120 ppm in ¹³C) and confirms sulfanyl linkage (δ 3.8–4.2 ppm for –SCH₂– in ¹H) .
  • X-ray Crystallography (SHELX): Resolves bond angles (e.g., C–S–C ~105°) and packing motifs. SHELXL refines anisotropic displacement parameters for heavy atoms (Cl, S) .
  • HRMS: Validates molecular formula (e.g., [M+H]+ at m/z 422.08 for C₁₇H₁₄F₃N₅OS) .

Advanced: How do structural modifications (e.g., phenoxy vs. fluorophenyl groups) influence bioactivity?

Answer:

  • Substituent Effects:
    • 3-Phenoxy Group: Enhances lipophilicity (logP ~3.5), improving membrane permeability .
    • Trifluoromethyl: Electron-withdrawing effect stabilizes triazole ring, resisting metabolic oxidation .
  • Case Study: In , replacing 3-phenoxy with 4-fluorophenyl in a similar triazole increased LeuRS inhibition (IC₅₀ from 13 µM to 148 µM), highlighting steric hindrance trade-offs.

SAR Recommendations:

  • Introduce electron-donating groups (e.g., –OCH₃) on the benzylsulfanyl moiety to modulate target binding .
  • Avoid bulky substituents at the triazole 5-position to maintain enzyme active-site compatibility .

Advanced: How to resolve contradictions between in vitro enzyme inhibition and lack of antibacterial efficacy?

Answer:
Example Contradiction: A compound inhibits M. tuberculosis LeuRS (IC₅₀ = 13 µM) but shows no antibacterial activity ().
Methodological Approach:

Permeability Assays: Measure intracellular accumulation via LC-MS (e.g., poor uptake due to efflux pumps).

Metabolic Stability: Incubate with liver microsomes; short half-life (<30 min) suggests rapid degradation .

Proteomic Profiling: Identify off-target binding (e.g., human homologs) using thermal shift assays .

Advanced: What computational strategies predict binding modes of this compound with biological targets?

Answer:

  • Docking (AutoDock Vina): Use crystal structures of M. tuberculosis MetRS (PDB: 4Q9A) to model interactions. Key residues: Arg³⁰⁵ (H-bond with triazole NH) and Phe¹⁵⁰ (π-stacking with phenoxy group) .
  • MD Simulations (GROMACS): Run 100 ns trajectories to assess stability of trifluoromethyl in hydrophobic pockets .

Basic: How to ensure purity and stability during storage?

Answer:

  • Analytical QC: Use HPLC (C18 column, 70:30 MeOH/H₂O) with retention time consistency (±0.1 min).
  • Storage Conditions:
    • Short-term: –20°C in amber vials (prevents photodegradation of sulfanyl group).
    • Long-term: Lyophilized under argon (residual solvents <0.1% via GC-MS) .

Advanced: What isotopic labeling strategies enable metabolic tracking in vivo?

Answer:

  • ¹⁹F NMR Probes: Incorporate ¹⁹F in the trifluoromethyl group for real-time tracking in biofluids .
  • ¹⁴C-Labeling: Introduce ¹⁴C at the triazole C-4 position via [¹⁴C]-KSCN during cyclization (specific activity ~50 mCi/mmol) .

Basic: What are common synthetic by-products, and how are they mitigated?

Answer:

By-ProductCauseMitigation
Disulfide dimer Oxidation of –SH intermediateUse N₂ atmosphere; add 1% ascorbic acid
Hydrolyzed triazole Excess NaOHTitrate base to pH 8–9 during cyclization

Advanced: How does tautomerism (1,2,4-triazole vs. 1,3,4-triazole) affect reactivity?

Answer:

  • Tautomer Distribution: 1,2,4-Triazole dominates (95%) in DMSO-d₆ (¹H NMR δ 8.2–8.5 ppm) .
  • Impact on Reactivity:
    • Nucleophilic Sites: N¹ in 1,2,4-triazole reacts with electrophiles (e.g., acyl chlorides).
    • Metal Coordination: Tautomers alter chelation modes (e.g., Cu²+ binds N² and N⁴) .

Advanced: What in silico tools optimize pharmacokinetic properties?

Answer:

  • ADMET Prediction (SwissADME): Adjust logP (target 2–3) by modifying phenoxy substituents.
  • CYP450 Inhibition (Mold²): Screen for CYP3A4/2D6 liabilities; replace 3-phenoxy with 4-pyridyl to reduce inhibition .

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